2-(4-氨基苯基)-6-甲氧基苯并噻唑

概述

描述

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-6-methoxybenzothiazole and related compounds typically involves cyclization reactions, Suzuki cross-coupling reactions, or condensations. For instance, 2-amino-6-methoxybenzothiazole, a key intermediate of dyes and a key intermediate of Firefly Luciferin, was synthesized by cyclization reaction of anisidine and sodium thiocyanate catalyzed by Br2-CH3COOH, with the reaction made more suitable for industrial application through gradient temperature control and substitution of ammonium thiocyanate by sodium thiocyanate, achieving a yield of 87.8% with 99% purity (HPLC) (Xiao-jun, 2011).

Molecular Structure Analysis

Structural analysis of 2-(4-Aminophenyl)-6-methoxybenzothiazole derivatives has been conducted using techniques like single-crystal X-ray diffraction, revealing details about their molecular and crystal structures. For example, N-(6methoxylbenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate's structure was determined, highlighting a fully delocalized benzothiazole system with sp2 hybridization of the N(2) and a strong intermolecular hydrogen bond between P=O and NH, stabilizing the crystal structure (Yang et al., 2005).

Chemical Reactions and Properties

2-(4-Aminophenyl)-6-methoxybenzothiazole participates in various chemical reactions, including Suzuki cross-coupling reactions, which are utilized to synthesize benzothiazole derivatives with potential urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).

Physical Properties Analysis

The physical properties of 2-(4-Aminophenyl)-6-methoxybenzothiazole derivatives are influenced by their molecular structure. Vibrational investigations, alongside FTIR and FT-Raman spectral techniques, have been conducted to determine the compound's structural, thermodynamical, and vibrational characteristics. These studies also explore the electronic and steric influence of methoxy amino groups on skeletal frequencies, providing insights into the compound's kinetic and thermodynamic stability and chemical hardness (Arjunan et al., 2013).

科学研究应用

它被用作PET探针前体,用于体内成像阿尔茨海默病,正如一项关于钯催化合成2-芳基苯并噻唑的研究所示(Majo, Prabhakaran, Mann, & Kumar, 2003)。

在淀粉样蛋白探针制备的背景下,也探讨了它的合成,使用双(2-氨基苯基)二硫化物和不同的羧酸(Coelho & Campo, 2017)。

该化合物显示出强大的抗肿瘤特性,对人类癌细胞系具有选择性生长抑制作用,尤其是对乳腺癌细胞系。其在敏感细胞系中的代谢和积累表明了一种选择性的抗癌活性(Kashiyama et al., 1999)。

它被研究作为芳香醛的荧光试剂在荧光光谱和液相色谱中的应用,突显了它在分析化学中的应用(Nohta et al., 1993)。

从2-(4-氨基苯基)-6-甲氧基苯并噻唑及其Zn(II)螯合物衍生的席夫碱已被探索其对致病细菌物种的抗菌特性,表明了它在抗微生物研究中的潜力(Mahmood-ul-hassan, Chohan, & Supuran, 2002)。

它作为2-氰基苯并噻唑的合成前体,是天然产物和功能染料的重要构建块,展示了它在有机合成和材料科学应用中的实用性(Würfel, Weiss, Beckert, & Güther, 2012)。

对2-(4-氨基苯基)苯并噻唑的氨基酸前药已被评估其抗肿瘤特性,突显了它在新型癌症治疗药物开发中的作用(Bradshaw et al., 2002)。

安全和危害

未来方向

作用机制

- Primary Targets : The exact primary targets of 4-APMBT are not explicitly mentioned in the available literature. However, it is known to exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains .

- Intracellular Action : Additionally, 4-APMBT may have intracellular effects, possibly affecting DNA binding or other cellular processes .

Target of Action

Mode of Action

Pharmacokinetics

生化分析

Biochemical Properties

2-(4-Aminophenyl)-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antimicrobial activity by interacting with bacterial cell membranes and intracellular targets. For instance, it can disrupt the cytoplasmic membrane of bacteria, leading to increased permeability and cell death . Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can bind to DNA, interfering with replication and transcription processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.

Cellular Effects

The effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation and apoptosis . For example, 2-(4-Aminophenyl)-6-methoxybenzothiazole can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death . Furthermore, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Aminophenyl)-6-methoxybenzothiazole involves several key processes. At the molecular level, this compound can bind to specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can interact with DNA, forming stable complexes that prevent the replication and transcription of genetic material . These interactions result in the disruption of cellular processes and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to 2-(4-Aminophenyl)-6-methoxybenzothiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-(4-Aminophenyl)-6-methoxybenzothiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. Careful dosage optimization is essential to maximize the benefits of 2-(4-Aminophenyl)-6-methoxybenzothiazole while minimizing its toxicity.

Metabolic Pathways

2-(4-Aminophenyl)-6-methoxybenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility and excretion of the compound from the body. Additionally, 2-(4-Aminophenyl)-6-methoxybenzothiazole can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 2-(4-Aminophenyl)-6-methoxybenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cell, 2-(4-Aminophenyl)-6-methoxybenzothiazole can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-(4-Aminophenyl)-6-methoxybenzothiazole plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and cellular responses . In the mitochondria, 2-(4-Aminophenyl)-6-methoxybenzothiazole can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy and specificity.

属性

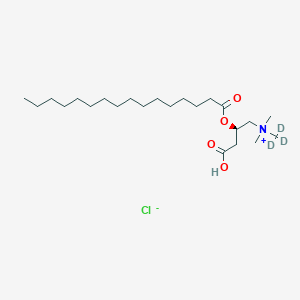

IUPAC Name |

4-(6-methoxy-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRFVKNLVPQVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the significance of 2-(4-Aminophenyl)-6-methoxybenzothiazole in the context of the research article?

A1: The research article focuses on the radiosynthesis of $[^{11}C]6-OH-BTA-1$, a potential imaging agent for Alzheimer's disease. During the synthesis process, 2-(4-Aminophenyl)-6-methoxybenzothiazole (compound 2 in the study) was identified as a by-product. [] The study highlights the formation of this by-product under different reaction conditions, providing insights into the reaction mechanism and potential optimization strategies for the synthesis of the desired radiolabeled compound.

Q2: How does the choice of solvent affect the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole during the synthesis?

A2: The study investigates the impact of various solvents on the synthesis of $[^{11}C]6-OH-BTA-1$. Interestingly, the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole was observed in all tested solvents (methylethylketone, cyclohexanone, diethylketone, and dimethylformamide), albeit with varying ratios. [] This finding suggests that the reaction pathway leading to this by-product is influenced by the solvent environment, highlighting the importance of solvent selection in optimizing the yield and purity of the desired radiolabeled compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1147588.png)

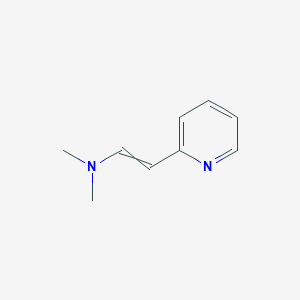

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)